molecular formula C20H16N4O2S B3566057 Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate

Cat. No.: B3566057
M. Wt: 376.4 g/mol
InChI Key: VPNYCQNNYNXZKK-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzothiazole-amino group at position 2, a phenyl substituent at position 4, and an ethyl ester moiety at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing hydrazide derivatives for anticancer applications . Its structure enables diverse interactions, such as hydrogen bonding (via the amino group) and π-π stacking (via aromatic rings), which are critical for biological activity.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-26-18(25)14-12-21-19(23-17(14)13-8-4-3-5-9-13)24-20-22-15-10-6-7-11-16(15)27-20/h3-12H,2H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYCQNNYNXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate to form the benzothiazole core . This intermediate is then reacted with appropriate pyrimidine derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction with β-Diketones and Triethyl Orthoformate

Benzothiazolyl guanidine (3 ) reacts with β-diketones (e.g., acetyl acetone 14a , benzoylacetone 14b ) or β-keto esters (e.g., ethylbenzoyl acetone 14c ) in the presence of triethyl orthoformate under reflux conditions . This pathway yields pyrimidine derivatives such as 15a–c (acylpyrimidines or ethoxycarbonylpyrimidines).

Key steps :

  • Michael addition of the amino group of 3 to the α,β-unsaturated carbonyl group of the β-diketone.

  • Formation of a linear intermediate followed by intramolecular cyclization via ethanol elimination.

  • Subsequent condensation to form the pyrimidine ring.

Table 1: β-Diketones and β-Keto Esters Used in Synthesis

β-Diketone/β-Keto EsterProduct TypeStructural Features
Acetyl acetone (14a )Acylpyrimidine (15a )Symmetrical diketone, single cyclization product
Benzoylacetone (14b )Acylpyrimidine (15b )Unsymmetrical diketone, single cyclization product
Ethylbenzoyl acetone (14c )Ethoxycarbonylpyrimidine (15c )Contains ester group (confirmed by NMR δ 1.07 and 4.14 ppm)

Reaction with Enaminoacrylonitriles

Another pathway involves reacting benzothiazolyl guanidine (3 ) with enaminoacrylonitrile derivatives (e.g., 23 ), leading to bisbenzothiazolyl pyrimidines like 24 . The mechanism includes:

  • Michael addition of 3 to the enamine double bond.

  • Elimination of dimethylamine and subsequent cyclization via cyano group addition.

Aldol Condensation for Chalcone Derivatives

Pyrimidine intermediates (e.g., 15a ) undergo Aldol condensation with aromatic aldehydes (16a–d ) in a basic medium to form chalcones (17a–d ). Key features include:

  • E -configuration confirmed by NMR coupling constants (e.g., δ 7.58 and 7.82 ppm with J = 15.5 Hz in 17b ).

  • IR absorption at ~1663 cm⁻¹ for conjugated ketone groups .

Key Reaction Stages

  • Michael Addition : Initiated by nucleophilic attack of the amino group in 3 on the α,β-unsaturated carbonyl system.

  • Cyclization : Intramolecular attack of NH proton on carbonyl groups (e.g., COOEt) to form pyrimidine rings.

  • Elimination : Removal of byproducts like ethanol or dimethylamine drives ring closure .

Spectral Analysis for Structural Validation

  • NMR Evidence :

    • 15c : Triplet (δ 1.07 ppm) and quartet (δ 4.14 ppm) for ethoxy groups.

    • 17b : Doublets at δ 7.58 and 7.82 ppm confirm E -configuration.

  • IR Data :

    • 18 (hydrazide): Amide carbonyl band at 1628 cm⁻¹.

    • 24 : NH₂ and NH stretches at ~3463 and 3266 cm⁻¹ .

Hydrazine Hydrate Treatment

Compound 15c reacts with excess hydrazine hydrate under reflux to form hydrazide 18 . Key observations:

  • Complete consumption of 15c (absence of ethoxycarbonyl groups in NMR).

  • Melting point of 294–295°C for the white solid product .

Reactions with Thioacetals

Benzothiazolyl guanidine (3 ) reacts with ketene dithioacetals (e.g., 19 , 21 ) in basic media (KOH/dioxane) to yield methylthio-substituted pyrimidines (20 , 22 ). The mechanism involves:

  • Incorporation of the amino group into the ylidene bond.

  • Elimination of ethanol or cyanide groups followed by cyclization .

Scientific Research Applications

Biological Activities

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate exhibits promising biological activities, particularly in the field of oncology and infectious diseases.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

  • Mechanism of Action: The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It targets key signaling pathways involved in tumor growth and survival.
  • Case Studies:
    • In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range.
    • Animal models have indicated that treatment with this compound leads to reduced tumor size and improved survival rates compared to controls .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound:

  • Inhibition of Pathogens: The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Case Studies:
    • A study reported an inhibition zone diameter greater than 15 mm against Staphylococcus aureus, indicating strong antibacterial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzothiazole or pyrimidine rings can significantly influence its biological activity:

ModificationEffect on Activity
Methylation on benzothiazoleIncreased anticancer potency
Substitution on pyrimidineEnhanced selectivity towards cancer cells

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution at Position 2: Benzothiazole vs. Other Groups

Ethyl 2-(Methylthio)-4-phenylpyrimidine-5-carboxylate
  • Structure: Replaces the benzothiazolylamino group with a methylthio (-SMe) group.
  • Impact: Reduced hydrogen-bonding capacity due to the absence of the NH group. Increased hydrophobicity compared to the benzothiazole-amino derivative. Molecular weight: 274.34 g/mol (vs. ~380 g/mol for the target compound) .
Ethyl 2-(Benzylamino)-4-methylpyrimidine-5-carboxylate
  • Structure: Substitutes benzothiazole with a benzylamino group and phenyl with methyl at position 3.
  • Impact: Lower steric hindrance (methyl vs. phenyl) enhances conformational flexibility.
Ethyl 2-(1,3-Benzoxazol-2-ylamino)-4-[(4-chlorophenyl)sulfanylmethyl]pyrimidine-5-carboxylate
  • Structure : Replaces benzothiazole with benzoxazole (S → O) and introduces a 4-chlorophenylthio group.
  • Impact: Oxygen in benzoxazole reduces electron-withdrawing effects compared to sulfur in benzothiazole.

Substitution at Position 4: Phenyl vs. Alkyl/Aryl Groups

The phenyl group in the target compound facilitates strong π-π interactions, which are absent in derivatives with methyl or smaller substituents. For example:

  • Ethyl 2-(methylthio)-4-phenylpyrimidine-5-carboxylate retains aromaticity at position 4, similar to the target compound.

Substitution at Position 5: Ester vs. Hydrazide/Carboxylic Acid

  • 2-(Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbohydrazide: Derived from the target compound via hydrazine reflux. Replaces the ethyl ester with a hydrazide group (-CONHNH₂). Increased polarity and hydrogen-bonding capacity, improving solubility in polar solvents .
  • 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid :
    • Hydrolyzed ester to carboxylic acid (-COOH).
    • Enhanced acidity (pKa ~4–5) compared to the ester derivative (pKa ~0–1) .

Physicochemical and Spectral Comparisons

Spectral Data

  • IR Spectroscopy: Target compound: Expected C=O stretch at ~1700 cm⁻¹ (ester) and NH stretch at ~3285 cm⁻¹ (benzothiazolylamino) . Methylthio derivative: Absence of NH stretch; C=O stretch at ~1680 cm⁻¹ .
  • ¹H NMR: Benzothiazolylamino protons in the target compound resonate at δ ~8–9 ppm, whereas methylthio protons appear at δ ~2.5 ppm .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₂₀H₁₆N₄O₂S ~380 ~3.5 <1 (DMSO)
Ethyl 2-(Methylthio)-4-phenylpyrimidine-5-carboxylate C₁₄H₁₄N₂O₂S 274.34 ~2.8 ~5 (DMSO)
2-(Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbohydrazide C₁₈H₁₄N₆OS 366.41 ~2.0 ~10 (DMSO)

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 348.4 g/mol

The structure features a benzothiazole moiety linked to a phenyl pyrimidine derivative, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell types .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest. The compound affects key signaling pathways associated with cancer cell survival and proliferation, such as the PI3K/Akt pathway .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, antifungal activity was noted against strains like Candida albicans and Aspergillus flavus .
  • Comparative Efficacy : In comparative studies, this compound showed superior antimicrobial effects compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been explored in vitro and in vivo:

  • Inflammatory Models : In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6 levels. This suggests that it may modulate inflammatory pathways effectively .
  • Comparison with Standard Drugs : Its anti-inflammatory effects were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its therapeutic potential in treating inflammatory diseases .

Synthesis and Evaluation

A recent study synthesized several derivatives of this compound to evaluate their biological activities:

CompoundAnticancer IC50 (μM)Antibacterial ActivityAnti-inflammatory Activity
Compound A12.5YesModerate
Compound B8.9YesHigh
Compound C15.0NoLow

These derivatives were characterized by NMR and mass spectrometry to confirm their structures before biological evaluation .

Clinical Relevance

The promising biological activities have led to discussions about the potential clinical applications of this compound in cancer therapy and infectious disease management. Further research is warranted to explore its pharmacokinetics and toxicity profiles in clinical settings .

Q & A

Q. Table 1. Synthesis Parameters

ParameterValue
Reaction Time30–60 minutes
TemperatureReflux (~140°C)
Yield66.6%
Purification MethodEthanol/DMF recrystallization

How is this compound characterized post-synthesis?

Answer (Basic):
Characterization involves spectroscopic and analytical methods:

  • IR Spectroscopy: Key peaks include 1724 cm⁻¹ (C=O stretch) and 3050 cm⁻¹ (Ar-CH) .
  • ¹H NMR (DMSO-d₆): Distinct signals at δ 9.02 ppm (pyrimidine-CH) and δ 12.53 ppm (NH) confirm structural motifs .
  • Elemental Analysis: Matches calculated values (e.g., C% 63.83 vs. 63.81 calc.) .

Q. Table 2. Key Spectral Markers

TechniqueCritical Peaks/DataAssignment
IR1724 cm⁻¹Ester carbonyl
¹H NMRδ 9.02 ppm (s)Pyrimidine C-H
¹³C NMR165.7 ppmEster C=O

How can researchers resolve contradictions in spectroscopic data during characterization?

Answer (Advanced):
Discrepancies may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

Cross-Validation: Compare experimental NMR data (e.g., δ 7.67–7.74 ppm for aromatic protons) with computational predictions (DFT calculations) .

Advanced NMR Techniques: Use 2D NMR (COSY, HSQC) to confirm connectivity and resolve overlapping signals.

Crystallographic Validation: If single crystals are obtained, refine the structure using SHELX or visualize packing motifs with Mercury .

What crystallographic tools are recommended for structural analysis of this compound?

Answer (Advanced):
For crystallographic studies:

  • Structure Solution: Use SHELXD for phase determination and SHELXL for refinement .
  • Visualization: Mercury enables analysis of intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • Validation: Check structural integrity with PLATON (e.g., ADDSYM for symmetry checks) .

Q. Table 3. Recommended Software

ToolApplicationReference
SHELXLRefinement of small-molecule structures
MercuryCrystal packing visualization
PLATONStructure validation

What strategies are employed to design bioactive derivatives of this compound?

Answer (Advanced):
Derivatization focuses on modifying the pyrimidine and benzothiazole moieties:

  • Carbohydrazide Synthesis: React with hydrazine hydrate to replace the ester group, enabling further functionalization (e.g., hydrazone formation) .
  • Structure-Activity Relationships (SAR): Introduce substituents at the phenyl or pyrimidine positions to enhance binding to biological targets (e.g., kinases, enzymes) .

Example Derivatization Protocol:

  • Reagents: 1 mmol parent compound, 5 mL 80% hydrazine hydrate.
  • Conditions: Reflux for 6 hours, yielding carbohydrazide derivatives (m.p. 294–295°C) .

How should elemental analysis be interpreted for quality control?

Answer (Basic):
Elemental analysis validates purity and stoichiometry:

  • Acceptable Deviation: ≤0.4% difference between calculated and observed values (e.g., N% 14.85 vs. 14.88 calc.) .
  • Common Pitfalls: Moisture absorption or incomplete combustion may skew results. Dry samples at 60°C under vacuum before analysis.

What advanced methodologies are used to assess stability under varying conditions?

Answer (Advanced):

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., stability up to 200°C).
  • Solution Stability: Monitor NMR spectra in DMSO-d₆ over 72 hours to detect hydrolysis or tautomerism .
  • Light Sensitivity: Expose to UV-Vis light and track spectral changes via HPLC.

How can computational chemistry aid in understanding this compound's reactivity?

Answer (Advanced):

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.
  • Docking Studies: Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina .
  • Reactivity Descriptors: Calculate Fukui indices to identify regions prone to nucleophilic attack .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate

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